Methyl 4-(11-methoxy-11-oxoundecyl)benzoate
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Overview
Description
Methyl 4-(11-methoxy-11-oxoundecyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate group attached to a long aliphatic chain with a methoxy and oxo functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(11-methoxy-11-oxoundecyl)benzoate can be achieved through a multi-step process. One common method involves the esterification of 4-hydroxybenzoic acid with 11-methoxy-11-oxoundecanoic acid. The reaction typically requires the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation and recrystallization to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(11-methoxy-11-oxoundecyl)benzoate can undergo several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The benzoate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(11-carboxy-11-oxoundecyl)benzoic acid.
Reduction: Formation of 4-(11-hydroxy-11-oxoundecyl)benzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(11-methoxy-11-oxoundecyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-(11-methoxy-11-oxoundecyl)benzoate involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with cellular components. The long aliphatic chain allows for incorporation into lipid membranes, potentially affecting membrane fluidity and function .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(11-methoxy-11-oxoundecyl)benzoate
- Methyl 4-(11-hydroxy-11-oxoundecyl)benzoate
- Ethyl 4-(11-hydroxy-11-oxoundecyl)benzoate
Uniqueness
Methyl 4-(11-methoxy-11-oxoundecyl)benzoate is unique due to the presence of both methoxy and oxo functional groups on the aliphatic chain. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to similar compounds .
Properties
CAS No. |
109636-19-3 |
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Molecular Formula |
C20H30O4 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
methyl 4-(11-methoxy-11-oxoundecyl)benzoate |
InChI |
InChI=1S/C20H30O4/c1-23-19(21)12-10-8-6-4-3-5-7-9-11-17-13-15-18(16-14-17)20(22)24-2/h13-16H,3-12H2,1-2H3 |
InChI Key |
GQTYEMSJRRWEJH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCC1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
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